4-(3,4-Dihydroxyphenyl)butanoic acid
Description
Properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMIBYIGJIUJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Demethylation Using Aqueous HBr
A solvent-free method for synthesizing 4-(4-hydroxyphenyl)butanoic acid from its methoxy analogue, 4-(4-methoxyphenyl)butanoic acid, has been optimized using aqueous hydrobromic acid (HBr). This approach eliminates organic solvents and phase-transfer catalysts, simplifying purification. The reaction proceeds at 70°C for 24 hours with a slight excess of 48% HBr, achieving yields of 87–92%. Acidification of the product mixture allows direct crystallization, bypassing chromatographic separation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reagent | 48% HBr (1.2 equiv) |
| Temperature | 70°C |
| Time | 24 hours |
| Yield | 87–92% |
This method is scalable and environmentally favorable, though it requires corrosion-resistant equipment due to prolonged HBr exposure.
Enzymatic Hydroxylation of Phenylbutanoic Acid Derivatives
Tyrosinase-Catalyzed Hydroxylation
4-(4-Hydroxyphenyl)butanoic acid can undergo enzymatic hydroxylation to introduce the second hydroxyl group at the ortho position. Tyrosinase cross-linked enzyme aggregates (CLEAs) in phosphate buffer (pH 6.0) mediate this transformation using L-ascorbic acid as a cofactor. The reaction achieves 99.7% conversion at 25°C over 12 hours.
Optimization Data:
| Parameter | Value |
|---|---|
| Enzyme Loading | 15.0 mg CLEAs/20 mL buffer |
| Substrate | 10.0 mM HPAA |
| Cofactor | 15.0 mM L-ascorbic acid |
| Conversion | 99.7% |
This method is stereospecific and avoids harsh reagents, making it suitable for lab-scale production.
Alkaline Peroxide Degradation of Glucose Derivatives
Conversion of Starch or Maltose
A patent-pending process converts 4-linked glucose units in starch or maltose to 3,4-dihydroxybutanoic acid using alkaline hydrogen peroxide. Reaction conditions include 0.16M NaOH and 1.2 equiv H₂O₂ at 70°C for 24 hours, yielding 65–70% of the target compound alongside glycolic acid.
Key Steps:
-
Base Treatment : NaOH cleaves glycosidic bonds, releasing glucose subunits.
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Oxidation : H₂O₂ oxidizes glucose to form 3,4-dihydroxybutanoic acid.
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Acid Workup : Concentrated HCl induces lactonization for easier isolation.
Demethylation-Hydrolysis of Nitrile Intermediates
Synthesis from α-Methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile
A two-step process for methyldopa synthesis involves hydrolyzing α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile under acidic conditions. While optimized for methyldopa, this method is adaptable to 4-(3,4-dihydroxyphenyl)butanoic acid by modifying the starting material. Using 36% HCl at 150°C for 4 hours achieves partial demethylation, though side products reduce yields to 50–60%.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 4-(3,4-Dihydroxyphenyl)butanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroxyphenyl)butanoic acid involves its antioxidant activity, where it scavenges free radicals and reduces oxidative stress. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It also modulates signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(3,4-dihydroxyphenyl)butanoic acid is highlighted through comparisons with analogous phenolic acids and ketones (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
Backbone Variability: The butanoic acid chain in this compound provides greater lipophilicity compared to shorter-chain analogues like 3,4-dihydroxyphenylacetic acid (acetic acid chain). This may enhance membrane permeability but reduce water solubility . Ketone vs.
Conjugation Effects: N-Caffeoyl-4-aminobutyric acid incorporates a caffeoyl group (a dihydroxycinnamate), which enhances radical-scavenging capacity but introduces steric hindrance due to the amide linkage .
Biological Activity
4-(3,4-Dihydroxyphenyl)butanoic acid, also known as Dihydroxyphenylbutanoic acid , is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 196.20 g/mol
- CAS Number : 70217-89-9
The compound features a butanoic acid backbone with two hydroxyl groups on the phenyl ring, which significantly influences its biological activity.
This compound exhibits various mechanisms through which it exerts its biological effects:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies indicate that compounds with similar structures show improved antioxidant properties compared to standard antioxidants like Trolox .
- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, affecting lipid metabolism and energy homeostasis.
Antioxidant Properties
The antioxidant capacity of this compound has been demonstrated in several studies:
- Radical Scavenging : In vitro assays have shown that this compound can effectively scavenge various free radicals, indicating its potential as a protective agent against oxidative damage .
- Cellular Protection : In cellular models, it has been found to protect against oxidative stress induced by reactive oxygen species (ROS), enhancing cell viability under stress conditions .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy:
- Cytokine Modulation : Studies indicate that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a role in managing chronic inflammation .
- Potential Therapeutic Applications : Given its ability to modulate inflammatory responses, it may have therapeutic implications for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cardioprotection in Doxorubicin Therapy : A study synthesized derivatives of this compound and assessed their cardioprotective effects during doxorubicin treatment. Results indicated significant protection against doxorubicin-induced cardiotoxicity due to enhanced antioxidant activity .
- Metabolism and Excretion Studies : Research on metabolic pathways revealed that when administered in animal models, this compound is metabolized into various conjugates, which may influence its bioavailability and efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 4-(3,4-Dihydroxyphenyl)butanoic acid, and how can purity be ensured?
The compound can be synthesized via catalytic hydrogenation of caffeic acid derivatives or through condensation reactions involving 3,4-dihydroxyphenyl precursors. Key steps include:
- Hydrogenation of caffeic acid : Use palladium on carbon (Pd/C) under hydrogen atmosphere to reduce the α,β-unsaturated bond, yielding the saturated butanoic acid backbone.
- Protection of phenolic hydroxyl groups : Employ acetyl or benzyl groups to prevent oxidation during synthesis, followed by deprotection under mild acidic conditions .
- Purification : Recrystallization in ethanol-water mixtures or preparative HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- NMR : H and C NMR (in DMSO-d₆) confirm the presence of aromatic protons (δ 6.6–6.8 ppm) and the carboxylic acid proton (δ 12.1 ppm). The dihydroxyphenyl moiety shows distinct coupling patterns .
- HPLC-MS : Electrospray ionization (ESI) in negative mode ([M-H]⁻ ion at m/z 195) combined with retention time matching against standards validates identity .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) confirm functional groups .
Q. How can researchers mitigate oxidative degradation during pharmacological assays?
- Storage : Keep solutions in amber vials at -20°C under nitrogen to prevent auto-oxidation.
- Buffers : Use antioxidants like 0.1% ascorbic acid in phosphate-buffered saline (PBS, pH 7.4) to stabilize the compound during cell-based assays .
Advanced Research Questions
Q. How can contradictory reports on the compound’s biological activity be reconciled?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from:
- Assay conditions : Varying oxygen levels or metal ions (e.g., Fe²⁺) in cell culture media. Standardize protocols using chelators like EDTA.
- Dose dependency : Perform dose-response curves (0.1–100 μM) to identify biphasic effects. For example, low doses may activate Nrf2 pathways, while high doses induce ROS .
- Metabolite interference : Use LC-MS to monitor in situ degradation products that may confound results .
Q. What in silico approaches predict the metabolic fate of this compound?
- CYP450 metabolism : Molecular docking (AutoDock Vina) identifies potential interactions with CYP1A2 and CYP2D6. Prioritize metabolites like hydroxylated or methylated derivatives for validation.
- Phase II metabolism : Predict glucuronidation sites (e.g., phenolic -OH groups) using tools like GLORYx, followed by synthetic standards for LC-MS/MS confirmation .
Q. What advanced techniques isolate the compound from complex matrices (e.g., plant extracts)?
- Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., Strata-X-C) to retain acidic and phenolic moieties. Elute with methanol:acetic acid (95:5).
- Countercurrent chromatography (CCC) : Optimize solvent systems (e.g., hexane:ethyl acetate:methanol:water, 3:5:3:5) for high recovery (>90%) and minimal co-elution of polyphenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
